3-Cyano-5-methylbenzenesulfonyl chloride
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Overview
Description
3-Cyano-5-methylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClNO2S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a cyano group at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyano-5-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-cyano-5-methylbenzenesulfonic acid or its salts using reagents such as phosphorus pentachloride or phosphorus oxychloride . The reaction typically requires heating and can be carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-cyano-5-methylbenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Water: Causes hydrolysis to the sulfonic acid derivative.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3-Cyano-5-methylbenzenesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in the development of new drugs due to its ability to form bioactive sulfonamide derivatives.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyano-5-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The cyano group can also participate in various chemical transformations, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the cyano and methyl substituents, making it less versatile in certain reactions.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a methyl group but lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
4-Bromo-3-cyano-5-methylbenzenesulfonyl Chloride: Similar structure with a bromine substituent, which can influence its reactivity and applications.
Uniqueness
3-Cyano-5-methylbenzenesulfonyl chloride is unique due to the presence of both the cyano and methyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its analogs.
Properties
Molecular Formula |
C8H6ClNO2S |
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Molecular Weight |
215.66 g/mol |
IUPAC Name |
3-cyano-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-2-7(5-10)4-8(3-6)13(9,11)12/h2-4H,1H3 |
InChI Key |
QFIHSQQKLAQZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C#N |
Origin of Product |
United States |
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